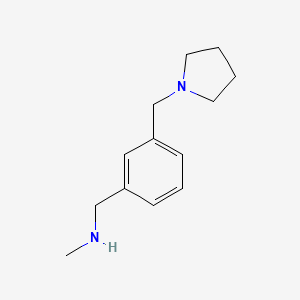

n-Methyl-3-(pyrrolidin-1-ylmethyl)benzylamine

Description

n-Methyl-3-(pyrrolidin-1-ylmethyl)benzylamine is a benzylamine derivative characterized by a methyl group on the nitrogen atom and a pyrrolidin-1-ylmethyl substituent at the 3-position of the benzene ring. Pyrrolidine, a five-membered cyclic secondary amine, imparts distinct physicochemical and biological properties due to its high basicity (pKa ~11) and conformational flexibility.

Properties

IUPAC Name |

N-methyl-1-[3-(pyrrolidin-1-ylmethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-14-10-12-5-4-6-13(9-12)11-15-7-2-3-8-15/h4-6,9,14H,2-3,7-8,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOQOEPFPGJWNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)CN2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594625 | |

| Record name | N-Methyl-1-{3-[(pyrrolidin-1-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884507-46-4 | |

| Record name | N-Methyl-1-{3-[(pyrrolidin-1-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Methyl-3-(pyrrolidin-1-ylmethyl)benzylamine typically involves the reaction of 3-(pyrrolidin-1-ylmethyl)benzylamine with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the methylation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: n-Methyl-3-(pyrrolidin-1-ylmethyl)benzylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the benzylamine moiety is substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Corresponding ketones or carboxylic acids.

Reduction: Corresponding amines or alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which n-Methyl-3-(pyrrolidin-1-ylmethyl)benzylamine exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Features and Physicochemical Properties

The compound’s structural analogues differ primarily in the substituent attached to the 3-position of the benzylamine scaffold. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituent | pKa (Basic Group) | logD (pH 7.4) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| n-Methyl-3-(pyrrolidin-1-ylmethyl)benzylamine | Pyrrolidinylmethyl | ~11 (pyrrolidine) | Estimated: 1.2–1.8* | 218.30 |

| Benzylamine | None | 9.35 | -0.5 | 107.15 |

| N-Methyl-3-(pyrazol-1-ylmethyl)benzylamine | Pyrazolylmethyl | ~3–5 (pyrazole) | Estimated: 0.5–1.0 | 201.26 |

| N-Methyl-3-(1,2,3-triazol-4-ylmethyl)benzylamine | Triazolylmethyl | ~2–4 (triazole) | Estimated: 0.3–0.8 | 202.25 |

*Estimated based on pyrrolidine’s high basicity and reduced dissociation at physiological pH compared to benzylamine .

Key Observations :

- Basicity : The pyrrolidine group significantly increases basicity compared to benzylamine (pKa 9.35) or heterocycles like pyrazole (pKa ~2–4). This reduces ionization at physiological pH, enhancing lipid solubility and membrane permeability .

- logD : Higher logD values for the pyrrolidine derivative suggest improved blood-brain barrier penetration compared to benzylamine (logD -0.5) or pyrazole analogues.

Enzyme Inhibition and Binding Interactions

- NSD2-PWWP1 Inhibitors : Benzylamine derivatives are critical in binding to the NSD2-PWWP1 domain, where the benzylamine group forms hydrogen bonds with conserved residues (e.g., Glu318). Replacing benzylamine with other groups (e.g., pyrazole, triazole) reduces potency (IC50 >20 μM vs. <1 μM for benzylamine derivatives) .

- This compound : The pyrrolidine group may enhance hydrophobic interactions or hydrogen bonding compared to planar heterocycles, though direct evidence is lacking.

Behavioral Effects

- Benzylamine: Reduces food intake in mice via amine oxidase-mediated pathways, with anorectic effects comparable to amphetamine.

Biological Activity

n-Methyl-3-(pyrrolidin-1-ylmethyl)benzylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring connected to a benzylamine moiety through a methylene bridge. The presence of both a pyrrolidine and a benzylamine structure suggests diverse interactions within biological systems, enhancing its potential as a pharmacological agent.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, modulating biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially blocking substrate access at the active site, which is crucial for understanding enzyme mechanisms.

- Neuropharmacological Effects : Preliminary studies indicate that this compound exhibits anticonvulsant properties, suggesting its utility in treating neurological disorders.

Biological Activities

Research highlights several biological activities associated with this compound:

- Anticonvulsant Activity : Evidence suggests that this compound may be effective in reducing seizure activity, making it a candidate for further investigation in epilepsy treatment.

- CNS Activity : Its structural features indicate potential interactions with central nervous system (CNS) receptors, which could lead to therapeutic applications in mood disorders and anxiety.

- Enzyme Modulation : The compound has been studied for its ability to inhibit certain enzymes, which could have implications in drug development for various diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings from SAR studies include:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Methyl group on nitrogen | Anticonvulsant, CNS activity |

| 4-Pyrrolidin-1-ylmethyl-benzylamine | Similar core structure | Antimicrobial |

| N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine | Methyl group on nitrogen | CNS activity |

The incorporation of specific substituents can significantly enhance the potency and selectivity of these compounds against their biological targets .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Anticonvulsant Studies : In a controlled study, the compound demonstrated significant anticonvulsant effects in animal models, suggesting its potential as a therapeutic agent in epilepsy.

- Neuropharmacological Research : Investigations into the CNS effects revealed that the compound might influence neurotransmitter systems, leading to anxiolytic-like effects in behavioral assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.